molecular formula C12H10O2 B1589253 [1,1'-Biphenyl]-2,4-diol CAS No. 134-52-1

[1,1'-Biphenyl]-2,4-diol

Cat. No. B1589253
CAS RN: 134-52-1
M. Wt: 186.21 g/mol
InChI Key: LYXCJGJSIWFKHZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2,4-diol” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

The synthesis of biphenyl derivatives has been studied in various contexts. For instance, a study on the synthesis and antibacterial activity evaluation of biphenyl and dibenzofuran derivatives as potential antimicrobial agents against antibiotic-resistant bacteria has been conducted .


Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex. A study mentioned the crystallization of a compound in a monoclinic crystal system with specific unit cell parameters .


Chemical Reactions Analysis

Biphenyl and its derivatives participate in various chemical reactions. The NIST Chemistry WebBook provides detailed information on the gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and other related data for biphenyl . Another study provides insight into fluorescence imaging and bioorthogonal reactions in biological analysis .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . More detailed information about the physical and chemical properties of biphenyl can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Application 1: Antibacterial Activity Evaluation

  • Scientific Field : Bioorganic Chemistry and Medicinal Chemistry .
  • Summary of the Application : The compound “[1,1’-Biphenyl]-2,4-diol” and its derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria . The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem; therefore, there is an urgent need for the development of structurally innovative antibacterial agents .
  • Methods of Application or Experimental Procedures : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
  • Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 3′,5′-dimethyl-[1,1’-biphenyl]-3,4,4’,5-tetraol (6e), 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol (6g), and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Application 2: Production of Dyes

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Benzidine, a compound structurally similar to “[1,1’-Biphenyl]-2,4-diol”, is used in the production of dyes . The conversion of benzidine to the bis(diazonium) salt was once an integral step in the preparation of direct dyes .
  • Methods of Application or Experimental Procedures : Benzidine is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .
  • Results or Outcomes : The resulting benzidine can be used to produce a variety of dyes .

Application 3: Multi-Photon Lithography

  • Scientific Field : Materials Science .
  • Summary of the Application : Triphenylamine-based aldehydes, which are structurally related to “[1,1’-Biphenyl]-2,4-diol”, have been used as photo-initiators for multi-photon lithography .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Application 4: Production of Polychlorinated Biphenyls (PCBs)

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : Biphenyl, a compound structurally similar to “[1,1’-Biphenyl]-2,4-diol”, is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Application 5: Production of Other Organic Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . Acute exposure to high levels of biphenyl has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems .

Future Directions

The future directions of research on “[1,1’-Biphenyl]-2,4-diol” and its derivatives could be guided by two perspectives: technical improvements and application needs . From a technical perspective, future research could focus on addressing the technical limitations and improving the synthesis process. From an application perspective, future research could explore new application scenarios based on the demand and provide technical solutions accordingly .

properties

IUPAC Name

4-phenylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCJGJSIWFKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452094
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,4-diol

CAS RN

134-52-1
Record name 4-Phenylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared using essentially the same procedure as that used in Example 3 with the difference that phenylboronic acid 17 (Aldrich Chemical) was used in place of 2-napthylboronic acid 13, and 1,3-dimethoxy-4-bromobenzene 15 was used in place of 1,3-dimethoxy-4-bromo-2-fluorobenzene 12.
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Synthesis routes and methods II

Procedure details

The synthesis was performed with reference to the known literature (Journal of Medicinal Chemistry, Vol. 44, p. 664, 2001). A solution of 4-bromoresorcinol (0.42 g, 2.2 mmol) in 1,2-dimethoxyethane (10 mL) was successively added with phenylboronic acid (0.37 g, 3.0 mmol), and 2 M aqueous sodium carbonate (3.5 mL), and the mixture was stirred at room temperature. After the inside of the reaction vessel was replaced with argon, the reaction mixture was added with tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.12 mmol), and the mixture was stirred at 95° C. for 6 hours in a sealed tube. The reaction mixture was added with ice water, the mixture was extracted with ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (75:25)) to obtain biphenyl-2,4-diol (0.25 g, 61%).
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0.42 g
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0.37 g
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3.5 mL
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10 mL
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ice water
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0.14 g
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
Y Maruyama, H Kuribara, M Morita… - Journal of Natural …, 1998 - ACS Publications
The principal active anxiolytic components in Saiboku-to, an Oriental herbal medicine, have been isolated and identified as magnolol (5,5‘-di-2-propenyl-1,1‘-biphenyl-2,2‘-diol) and …
Number of citations: 195 pubs.acs.org
B Garza, A Echeverria, F Gonzalez… - Food Science & …, 2019 - Wiley Online Library
Phytochemicals are inevitable part of human civilization. It is impossible to say exactly when menfolk started to take plant portions to cure various diseases. Phytochemical investigation …
Number of citations: 10 onlinelibrary.wiley.com
J Ueda, N Asaka, I Tanaka, Y Hayashi… - … Zasshi: Journal of the …, 1993 - europepmc.org
A simple method using ion-pair high-performance liquid chromatography was established for the rapid and precise determination of honokiol (3', 5-di-2-propenyl-1, 1'-biphenyl-2, 4'-diol…
Number of citations: 12 europepmc.org
MJ Fullmer, RC Haltiwanger, N Troupe… - … Section C: Crystal …, 1994 - scripts.iucr.org
Alcoholic extracts of magnolia tree bark and seeds have,,, been shown to contain several phenolic constituents,!! including honokiol (3, 5-di-2-propenyl-[1, 1-biphenyl]-2, 4'-diol), …
Number of citations: 10 scripts.iucr.org
S Arora, S Singh, GA Piazza… - Current molecular …, 2012 - ingentaconnect.com
Honokiol (3',5-di-(2-propenyl)-1,1'-biphenyl-2,4'-diol) is a bioactive natural product derived from Magnolia spp. Recent studies have demonstrated anti-inflammatory, anti-angiogenic, …
Number of citations: 226 www.ingentaconnect.com
Y Maruyama, H Kuribara - CNS Drug Reviews, 2000 - Wiley Online Library
This paper provides an overview of the pharmacological features of honokiol (3′,5‐di‐2‐propenyl‐1,1′‐biphenyl‐2,4′‐diol), an isomer of neolignans isolated and identified from the …
Number of citations: 78 onlinelibrary.wiley.com
H Kuribara, E Kishi, M Kimura, ST Weintraub… - Pharmacology …, 2000 - Elsevier
Honokiol has previously been shown to be an effective anxiolytic-like agent in mice when administered for 7 days at 0.2 mg/kg/day prior to evaluation in an elevated plus-maze, while 20 …
Number of citations: 66 www.sciencedirect.com
HL Mao, YX Wang, X Wang, HY Wang, WJ Hao… - Organic …, 2023 - ACS Publications
A palladium-catalyzed asymmetric annulative dearomatization of phenols with butene dicarbonate is reported, enabling twofold decarboxylative allylation to regioselectively produce a …
Number of citations: 4 pubs.acs.org
DD Vaulina, KI Stosman, KV Sivak, AG Aleksandrov… - Molecules, 2021 - mdpi.com
Neolignans honokiol and 4′-O-methylhonokiol (MH) and their derivatives have pronounced anti-inflammatory activity, as evidenced by numerous pharmacological studies. Literature …
Number of citations: 5 www.mdpi.com
H Kuribara, E Kishi, Y Maruyama - Journal of pharmacy and …, 2000 - academic.oup.com
The aims of this study were to assess whether dihydrohonokiol, 3′-(2-propenyl)-5-propyl-(1,1′-biphenyl)-2,4′-diol (DHH-B), a potent anxiolytic compound, developed …
Number of citations: 7 academic.oup.com

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